physicochemical properties of 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one
physicochemical properties of 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one
An In-Depth Technical Guide to the Physicochemical Properties of 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one
For Researchers, Scientists, and Drug Development Professionals
The chromen-4-one scaffold is a privileged structure in medicinal chemistry, recognized for its broad range of biological activities.[1][2][3] This guide focuses on a specific derivative, 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one, providing a comprehensive overview of its predicted physicochemical properties, a proposed synthetic route, and detailed protocols for its characterization. This document is intended to serve as a foundational resource for researchers investigating this molecule for potential therapeutic applications, including but not limited to anticancer, anti-inflammatory, and enzyme-inhibitory activities.[1][4][5]
Introduction: The Significance of the Chromen-4-one Core
The 4H-chromen-4-one (also known as chromone) skeleton is a common motif in a variety of natural products and synthetic compounds of therapeutic interest.[1][2] Its planar structure and the presence of a hydrogen bond acceptor (the carbonyl group) and, in the case of our target molecule, a hydrogen bond donor (the hydroxyl group) facilitate interactions with a wide array of biological targets.[4] The diverse biological activities of chromen-4-one derivatives make them attractive candidates for drug discovery programs.[1][5] The specific substitutions on the chromen-4-one core, in this case, a 7-hydroxy group, a 2-methyl group, and a 3-(3-methoxyphenoxy) group, are expected to significantly influence its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile.
Molecular Structure and Predicted Physicochemical Properties
The chemical structure of 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one is presented below:
-2-methyl-4H-chromen-4-one+Structure)
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₇H₁₄O₅ | Defines the elemental composition. |
| Molecular Weight | 298.29 g/mol | Influences solubility and permeability. Generally, lower molecular weight is preferred for oral bioavailability.[8] |
| XLogP3 | 3.1 (Predicted) | A measure of lipophilicity, which affects permeability and solubility. A value in this range suggests good membrane permeability.[9] |
| Hydrogen Bond Donors | 1 (the 7-hydroxyl group) | Influences solubility in aqueous media and interactions with biological targets.[8] |
| Hydrogen Bond Acceptors | 5 (the carbonyl oxygen, the pyran oxygen, the ether oxygen, and the methoxy oxygen) | Affects solubility and target binding.[8] |
| Rotatable Bonds | 3 | Relates to conformational flexibility, which can impact target binding and bioavailability. |
| Topological Polar Surface Area (TPSA) | 68.9 Ų | Predicts the permeability of a molecule. A TPSA of less than 140 Ų is generally considered favorable for oral bioavailability. |
Note: The predicted values are based on computational models and may differ from experimental results. The XLogP3 value is for the close analog 7-hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one and is expected to be slightly higher for our target molecule due to the addition of the methyl group.
Proposed Synthesis and Characterization
The synthesis of 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one can be approached through established methods for chromone synthesis.[1] A plausible synthetic route is outlined below.
Synthetic Workflow
Caption: Proposed synthetic workflow for 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one.
Experimental Protocols
Step 1: Synthesis of 7-hydroxy-2-methyl-4H-chromen-4-one
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To a stirred solution of resorcinol in a suitable solvent (e.g., concentrated sulfuric acid), add ethyl acetoacetate dropwise at a controlled temperature (e.g., 0-5 °C).
-
Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 12-24 hours).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 7-hydroxy-2-methyl-4H-chromen-4-one.
Step 2: Synthesis of 3-bromo-7-hydroxy-2-methyl-4H-chromen-4-one
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Dissolve 7-hydroxy-2-methyl-4H-chromen-4-one in a suitable solvent (e.g., acetic acid).
-
Add N-bromosuccinimide (NBS) portion-wise to the solution while stirring.
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a few hours.
-
After cooling, pour the mixture into water to precipitate the bromo-derivative.
-
Filter, wash, and dry the product.
Step 3: Synthesis of 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one
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In a reaction vessel, combine 3-bromo-7-hydroxy-2-methyl-4H-chromen-4-one, 3-methoxyphenol, a copper(I) iodide catalyst, and a suitable base (e.g., potassium carbonate) in a high-boiling point solvent (e.g., DMF).
-
Heat the mixture under an inert atmosphere at an elevated temperature (e.g., 120-140 °C) for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final compound.
Structural Elucidation and Purity Assessment
The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and chromatographic techniques.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons. The spectra of similar chromone derivatives can be used as a reference.[10][11]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Experimental Determination of Physicochemical Properties
Accurate experimental determination of physicochemical properties is crucial for understanding the behavior of a potential drug candidate.[12]
Workflow for Physicochemical Property Determination
Caption: Experimental workflow for determining key physicochemical properties.
Detailed Protocols
Aqueous Solubility:
-
Prepare a series of saturated solutions of the compound in a buffered aqueous solution at a relevant pH (e.g., 7.4).
-
Equilibrate the solutions for a sufficient time (e.g., 24-48 hours) with agitation.
-
Separate the undissolved solid by centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Lipophilicity (LogP/LogD):
-
Shake-Flask Method: [9]
-
Prepare a solution of the compound in a mixture of n-octanol and water (or a buffer of a specific pH for LogD).
-
Shake the mixture vigorously to allow for partitioning of the compound between the two phases.
-
Allow the phases to separate.
-
Determine the concentration of the compound in both the n-octanol and aqueous phases.
-
Calculate LogP (or LogD) as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
-
Reverse-Phase HPLC Method:
-
Develop a reverse-phase HPLC method with a C18 column.
-
Run a series of standards with known LogP values to create a calibration curve of retention time versus LogP.
-
Inject the test compound and determine its retention time.
-
Calculate the LogP of the test compound from the calibration curve.
-
Acid Dissociation Constant (pKa):
-
Dissolve a known amount of the compound in a suitable solvent mixture (e.g., water-methanol).
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at which half of the acidic protons have been neutralized. For the 7-hydroxy group, this will be in the basic pH range.
Potential Biological Activities and Therapeutic Applications
Based on the extensive research on chromen-4-one derivatives, 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a promising candidate for investigation in several therapeutic areas.
-
Anticancer Activity: Many chromen-4-one derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis.[1] The specific substitutions on our target molecule may confer selectivity for certain cancer cell lines or molecular targets.
-
Anti-inflammatory Properties: Chromen-4-ones have demonstrated anti-inflammatory effects by modulating key signaling pathways.[5] The 7-hydroxy group is a common feature in many biologically active flavonoids with anti-inflammatory properties.
-
Enzyme Inhibition: The chromen-4-one scaffold is a template for designing inhibitors of various enzymes.[1] For instance, derivatives have been developed as inhibitors of kinases and other enzymes implicated in disease.[13]
-
Neuroprotective Effects: Some chromen-4-one derivatives have shown potential in the context of neurodegenerative diseases.[4]
Conclusion and Future Directions
This technical guide provides a comprehensive theoretical and practical framework for the synthesis, characterization, and physicochemical profiling of 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one. While the predicted properties suggest that this compound possesses drug-like characteristics, experimental validation is essential. Future research should focus on the successful synthesis and purification of this molecule, followed by a thorough experimental determination of its physicochemical properties. Subsequently, in vitro and in vivo studies are warranted to explore its potential biological activities and establish a structure-activity relationship for this class of compounds. The insights gained from such studies will be invaluable for the rational design of novel chromen-4-one derivatives with improved therapeutic potential.
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- Physicochemical Properties | The Handbook of Medicinal ChemistryPrinciples and Practice | Books G
- The Multifaceted Biological Activities of Chromen-4-ones: An In-depth Technical Guide. Benchchem.
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- Selected spectra data for the target compound: 1. 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6).
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI.
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